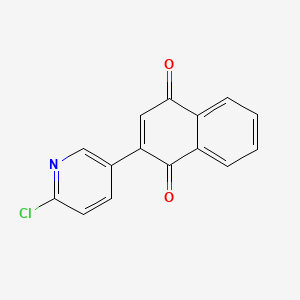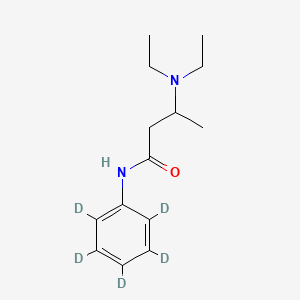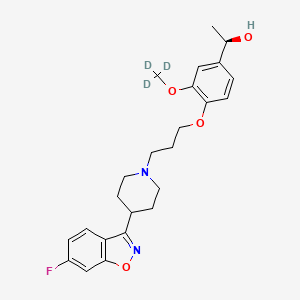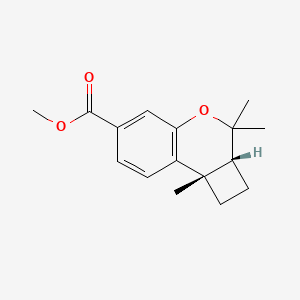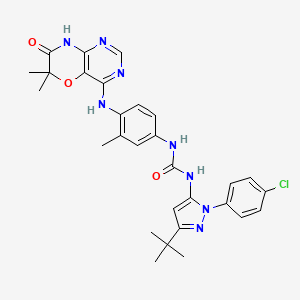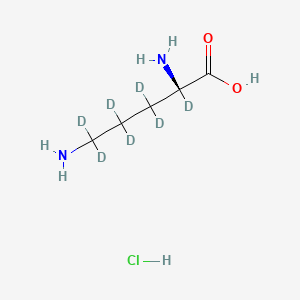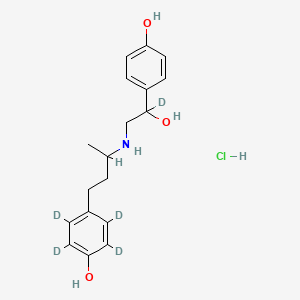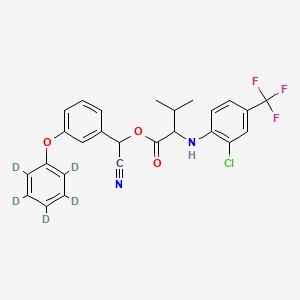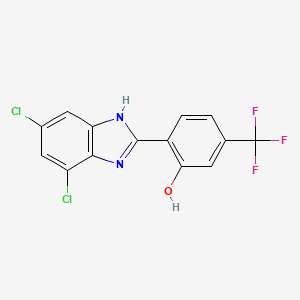
Colistin adjuvant-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colistin adjuvant-2 is a compound designed to enhance the efficacy of colistin, an antibiotic used as a last resort for treating infections caused by multidrug-resistant Gram-negative bacteria. This compound works by inhibiting resistance mechanisms in bacteria, thereby restoring the effectiveness of colistin against resistant strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of colistin adjuvant-2 involves a series of chemical reactions, including substitution reactions and cyclization processes. One method involves the substitution reaction between bromobenzene and sulfhydryl to cyclize colistin core scaffolds. This reaction is mild and efficient, improving the total yield of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Colistin adjuvant-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced antibacterial properties or reduced toxicity .
Wissenschaftliche Forschungsanwendungen
Colistin adjuvant-2 has a wide range of scientific research applications, including:
Chemistry: Used in the development of new antibiotics and adjuvants to combat antibiotic resistance.
Biology: Studied for its effects on bacterial cell membranes and resistance mechanisms.
Medicine: Investigated for its potential to restore the efficacy of colistin in treating multidrug-resistant bacterial infections.
Wirkmechanismus
Colistin adjuvant-2 exerts its effects by targeting specific bacterial resistance mechanisms. It inhibits the enzyme ArnT, which is responsible for the modification of lipid A in the bacterial outer membrane. This inhibition prevents the bacteria from developing resistance to colistin, thereby restoring its antibacterial activity. The compound also enhances the permeability of the bacterial membrane, leading to increased uptake of colistin and subsequent bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Panduratin A: A natural compound that enhances the antibacterial activity of colistin against multidrug-resistant Acinetobacter baumannii.
Uniqueness
Colistin adjuvant-2 is unique in its specific inhibition of the ArnT enzyme, which is a key player in bacterial resistance to colistin. This targeted mechanism of action sets it apart from other adjuvants that may have broader, less specific effects .
Eigenschaften
Molekularformel |
C14H7Cl2F3N2O |
|---|---|
Molekulargewicht |
347.1 g/mol |
IUPAC-Name |
2-(4,6-dichloro-1H-benzimidazol-2-yl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H7Cl2F3N2O/c15-7-4-9(16)12-10(5-7)20-13(21-12)8-2-1-6(3-11(8)22)14(17,18)19/h1-5,22H,(H,20,21) |
InChI-Schlüssel |
SXQKVEWSDWUEQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C2=NC3=C(N2)C=C(C=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




